molecular formula C22H26FN3O5 B2594591 N1-(3,4-dimethoxyphenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide CAS No. 920245-73-4

N1-(3,4-dimethoxyphenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide

Cat. No. B2594591
CAS RN: 920245-73-4
M. Wt: 431.464
InChI Key: AKBPKUZKBHIBFV-UHFFFAOYSA-N
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Description

N1-(3,4-dimethoxyphenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide, also known as FMOX, is a chemical compound that has been extensively studied for its potential applications in scientific research. FMOX is a potent and selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis.

Scientific Research Applications

Antibacterial Activity

The N-Mannich bases derived from this compound have shown promising antimicrobial properties. Specifically, the piperazinomethyl derivatives demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) ranging from 0.5 to 8 μg/mL. Additionally, certain derivatives exhibited potent activity against tested Gram-positive bacteria .

Anti-Proliferative Activity

In the realm of cancer research, these compounds were evaluated for their anti-proliferative effects on various cancer cell lines:

Among the derivatives, compounds 4l, 5a, 5c, and 5d demonstrated optimum anti-proliferative activity .

Other Potential Applications

While the above two fields represent the primary areas of interest, further research may uncover additional applications for this compound. Its 1,3,4-oxadiazole scaffold suggests potential for drug development, making it an intriguing candidate for future investigations .

properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O5/c1-29-19-8-7-17(13-20(19)30-2)25-22(28)21(27)24-14-18(26-9-11-31-12-10-26)15-3-5-16(23)6-4-15/h3-8,13,18H,9-12,14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBPKUZKBHIBFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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